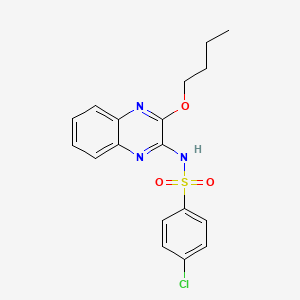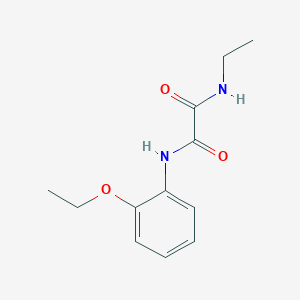![molecular formula C14H20ClNOS2 B5131166 N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide, also known as TBTA, is a chemical compound that has been widely used in scientific research. This compound has shown great potential in a variety of applications, including in the fields of biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of peptides and proteins, and as a catalyst in various organic reactions. N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide has also been used as a fluorescent probe in cellular imaging studies and as a tool for investigating protein-protein interactions.
Mecanismo De Acción
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide acts as a bidentate ligand, coordinating to metal ions through both the sulfur atoms in its structure. This allows it to stabilize metal complexes and catalyze a variety of reactions. N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to interact with proteins, affecting their structure and function.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to affect the function of ion channels. N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide has also been shown to have anti-cancer properties, inhibiting the growth of tumor cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide in lab experiments is its stability and ease of use. It is also relatively inexpensive and readily available. However, one limitation of N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide is its potential toxicity, particularly at higher concentrations. Careful handling and disposal procedures are necessary to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of new metal complexes using N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide as a ligand, which could have applications in catalysis and materials science. N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide could also be used in the development of new fluorescent probes for cellular imaging studies. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide, particularly its potential anti-cancer properties.
Métodos De Síntesis
N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide is synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-chlorobenzenethiol, followed by a reaction with 2-bromoethyl acetate. The resulting product is then purified through a series of chromatographic techniques to obtain the final product.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS2/c1-14(2,3)19-9-8-16-13(17)10-18-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADHVLDYAOGNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Tert-butylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5131093.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5131108.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)

